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molecular formula C11H10O3S B8589056 Ethyl 6-hydroxybenzo[b]thiophene-2-carboxylate

Ethyl 6-hydroxybenzo[b]thiophene-2-carboxylate

Cat. No. B8589056
M. Wt: 222.26 g/mol
InChI Key: SSMOMUAFNTUPTG-UHFFFAOYSA-N
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Patent
US08501804B2

Procedure details

To a solution of ethyl 6-methoxy-1-benzothiophene-2-carboxylate (5.58 g, 23.6 mmol) in methylene chloride (50 mL) was added dropwise 1 M boron tribromide methylene chloride solution (71 mL, 70.8 mmol) at −20° C., and the mixture was stirred at room temperature for 3 hr. The reaction mixture was poured into ice, and the mixture was extracted twice with ethyl acetate. The extract was washed with saturated brine and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure, and the obtained residue was purified by silica gel column chromatography (hexane to hexane:ethyl acetate=3:2) to give the title compound (1.76 g, yield 34%) as a white solid.
Quantity
5.58 g
Type
reactant
Reaction Step One
Name
boron tribromide methylene chloride
Quantity
71 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
34%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:16]=[CH:15][C:6]2[CH:7]=[C:8]([C:10]([O:12][CH2:13][CH3:14])=[O:11])[S:9][C:5]=2[CH:4]=1.C(Cl)Cl.B(Br)(Br)Br>C(Cl)Cl>[OH:2][C:3]1[CH:16]=[CH:15][C:6]2[CH:7]=[C:8]([C:10]([O:12][CH2:13][CH3:14])=[O:11])[S:9][C:5]=2[CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5.58 g
Type
reactant
Smiles
COC1=CC2=C(C=C(S2)C(=O)OCC)C=C1
Name
boron tribromide methylene chloride
Quantity
71 mL
Type
reactant
Smiles
C(Cl)Cl.B(Br)(Br)Br
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 3 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture was poured into ice
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted twice with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the obtained residue was purified by silica gel column chromatography (hexane to hexane:ethyl acetate=3:2)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OC1=CC2=C(C=C(S2)C(=O)OCC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.76 g
YIELD: PERCENTYIELD 34%
YIELD: CALCULATEDPERCENTYIELD 33.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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